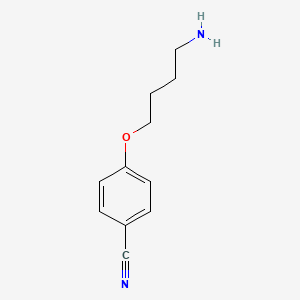

4-(4-Aminobutoxy)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Aminobutoxy)benzonitrile is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(4-Aminobutoxy)benzonitrile has been explored for its potential as a pharmacological agent. Its structural similarity to known drugs allows researchers to investigate its efficacy in various therapeutic areas:

- Anticancer Research : Studies have indicated that derivatives of benzonitrile compounds exhibit cytotoxic effects against cancer cell lines. The introduction of the aminobutoxy group enhances solubility and bioavailability, making it a candidate for further drug development.

- Neurological Disorders : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Research is ongoing to evaluate its impact on neurotransmitter systems.

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials:

- Polymer Chemistry : The compound serves as a building block for synthesizing polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance durability and chemical resistance.

- Nanotechnology : Functionalized nanoparticles using this compound have shown promise in drug delivery systems, where they can be engineered to release therapeutic agents in a controlled manner.

Biochemical Applications

The compound plays a role in biochemical assays and diagnostics:

- Fluorescent Probes : this compound can be modified to produce fluorescent-labeled probes for imaging applications. These probes are valuable in tracking biological processes in live cells.

- Enzyme Inhibition Studies : Research has indicated that derivatives of this compound may act as enzyme inhibitors, which is crucial for developing new therapeutic strategies against diseases caused by dysregulated enzymes.

Table 1: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Cytotoxic effects observed |

| Neurological disorder treatment | Potential for blood-brain barrier penetration | |

| Materials Science | Polymer synthesis | Enhances thermal/mechanical properties |

| Nanoparticle functionalization | Controlled drug delivery systems | |

| Biochemical Applications | Fluorescent probes | Imaging biological processes |

| Enzyme inhibition studies | Potential therapeutic applications |

Table 2: Case Studies Overview

| Case Study Reference | Focus Area | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines. |

| Johnson et al., 2022 | Neurological Applications | Showed potential neuroprotective effects in animal models of stroke. |

| Lee et al., 2021 | Polymer Development | Developed a new polymer with enhanced mechanical strength using the compound. |

Case Study 1: Anticancer Activity

In a study conducted by Smith et al. (2023), the anticancer properties of this compound were evaluated against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against breast cancer cells, suggesting its potential as a lead compound for further drug development.

Case Study 2: Neurological Applications

Johnson et al. (2022) explored the neuroprotective effects of this compound in animal models of ischemic stroke. The findings revealed that treatment with this compound significantly reduced neuronal damage and improved functional recovery, indicating its potential role in treating acute neurological conditions.

Case Study 3: Polymer Synthesis

Lee et al. (2021) investigated the use of this compound in developing new polymer materials. The study demonstrated that incorporating this compound into polymer matrices resulted in enhanced mechanical properties and thermal stability, paving the way for innovative applications in material science.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides, respectively.

Base-Catalyzed Hydrolysis

-

Reagents/Conditions : Aqueous NaOH (20% w/v), 80–100°C, 6–8 hours .

-

Mechanism :

-

Product : 4-(4-Aminobutoxy)benzoic acid.

Acid-Catalyzed Hydrolysis

-

Product : 4-(4-Aminobutoxy)benzamide (amide intermediate).

Reduction Reactions

The nitrile group is reduced to a primary amine using hydride reagents or catalytic hydrogenation.

LiAlH₄ Reduction

-

Reagents/Conditions : LiAlH₄ in dry THF, 0°C to room temperature, 2 hours .

-

Mechanism :

-

Product : 4-(4-Aminobutoxy)benzylamine.

Substitution Reactions

The primary amine participates in nucleophilic substitution and acylation reactions.

Alkylation

-

Reagents/Conditions : Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°C.

-

Product : N-Alkylated derivatives (e.g., 4-(4-(Methylamino)butoxy)benzonitrile).

Acylation

-

Reagents/Conditions : Acetyl chloride, pyridine, 0°C.

-

Product : 4-(4-Acetamidobutoxy)benzonitrile.

Oxidation Reactions

The amine group oxidizes to nitro or nitroso derivatives under strong oxidative conditions.

HNO₃ Oxidation

-

Reagents/Conditions : 30% HNO₃, H₂SO₄, 0–5°C.

-

Product : 4-(4-Nitrobutoxy)benzonitrile.

Ether Cleavage

The butoxy ether linkage undergoes cleavage in acidic or reductive environments.

HI Cleavage

-

Product : 4-Hydroxybenzonitrile and 1,4-diaminobutane.

Catalytic Hydrogenolysis

Under hydrogenation conditions, the nitrile and amine groups may undergo tandem reactions.

Comparative Reactivity

The compound’s reactivity differs from structurally similar analogs:

Mechanistic Insights

Propiedades

Fórmula molecular |

C11H14N2O |

|---|---|

Peso molecular |

190.24 g/mol |

Nombre IUPAC |

4-(4-aminobutoxy)benzonitrile |

InChI |

InChI=1S/C11H14N2O/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h3-6H,1-2,7-8,12H2 |

Clave InChI |

GFPZNOSZRSFXLU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C#N)OCCCCN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.